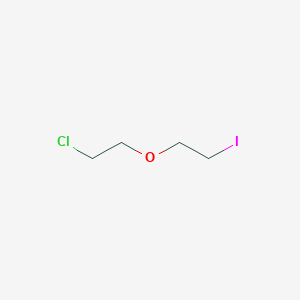
1-Chloro-2-(2-iodoethoxy)ethane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-chloro-2-(2-iodoethoxy)ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClIO/c5-1-3-7-4-2-6/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUFCDWWUANVRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)OCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Chloro-2-(2-iodoethoxy)ethane is an organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant case studies that highlight its significance in biological research.
Chemical Structure and Properties
This compound possesses a unique structure characterized by the presence of both chlorine and iodine atoms. The molecular formula is CHClIO, indicating its halogenated nature. The compound is primarily used in synthetic organic chemistry and has applications in medicinal chemistry due to its reactive halogen groups.
The biological activity of this compound can be attributed to its ability to participate in nucleophilic substitution reactions, where the halogen atoms can be replaced by various nucleophiles. This property allows it to interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to alterations in their functions.
Proposed Mechanisms:
- Nucleophilic Substitution : The compound may act as an electrophile, undergoing reactions with nucleophilic sites in biomolecules.
- Enzyme Inhibition : It may inhibit specific enzymes by modifying active sites through covalent bonding.
Biological Activity Studies
Recent studies have evaluated the biological effects of this compound across various systems. Below are key findings from the literature:
Case Study 1: Cytotoxic Effects
In a study examining the cytotoxicity of this compound on various cancer cell lines, it was found that the compound exhibited a dose-dependent response. The IC values ranged from 10 µM to 30 µM across different cell types, highlighting its potential as an anticancer agent.
Case Study 2: Antimicrobial Activity
Research conducted on the antimicrobial properties of this compound revealed that it inhibited the growth of Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) were determined, showing effectiveness against Staphylococcus aureus and Escherichia coli.
Case Study 3: Enzyme Inhibition
A detailed investigation into the enzyme inhibition properties indicated that this compound selectively inhibited certain proteases. This selectivity suggests potential therapeutic applications in diseases where these enzymes are dysregulated.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


